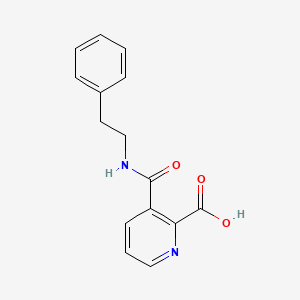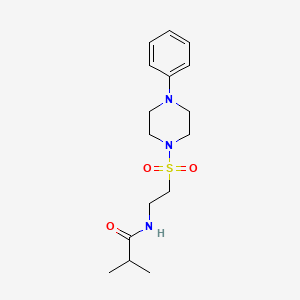
Z-Cys(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Cysteine(Trityl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. The trityl group is used as a protecting group for the thiol functionality of cysteine during peptide synthesis. This compound is particularly important in the field of peptide and protein chemistry, where protecting groups are essential for the selective modification of functional groups.
Mechanism of Action
Target of Action
Z-Cys(Trt)-OH, a cysteine-containing peptide, primarily targets the Activating Transcription Factor 4 (ATF4) . ATF4 is a member of the ATF/cAMP response element-binding (CREB) family and plays a critical role as a stress-induced transcription factor . It orchestrates cellular responses, particularly in the management of endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges .
Mode of Action
The interaction of this compound with its targets involves coordination to Fe II . The 19 F NMR signals of this compound were isotropically shifted both down- and up-field by coordination to Fe II . This interaction results in changes in the cellular responses managed by ATF4 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ATF4 pathway . This pathway is involved in managing endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges . The ATF4 pathway can either inhibit or promote ferroptosis, a form of regulated cell death characterized by severe lipid peroxidation and pronounced endoplasmic reticulum stress .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with ATF4 . By influencing the ATF4 pathway, this compound can affect cellular responses to stress, potentially influencing processes such as ferroptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature dependence of the 19 F NMR spectra indicates that the isotropic shifts caused by this compound’s coordination to Fe II are influenced by temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Cysteine(Trityl)-OH typically involves the protection of the thiol group of cysteine with a trityl group. This can be achieved through the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Z-Cysteine(Trityl)-OH follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Z-Cysteine(Trityl)-OH undergoes several types of chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free cysteine.
Oxidation: The thiol group of cysteine can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, often in combination with scavengers like triisopropylsilane and water.
Oxidation: Hydrogen peroxide or iodine.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Deprotection: Free cysteine.
Oxidation: Cystine (disulfide-linked cysteine).
Substitution: Alkylated or acylated cysteine derivatives.
Scientific Research Applications
Chemistry: Z-Cysteine(Trityl)-OH is widely used in peptide synthesis as a building block for the construction of peptides and proteins. The trityl group provides protection for the thiol group, allowing for selective reactions at other functional groups.
Biology: In biological research, Z-Cysteine(Trityl)-OH is used to study the role of cysteine residues in proteins. The protected thiol group can be selectively deprotected to study the effects of thiol modifications on protein function.
Medicine: Z-Cysteine(Trityl)-OH is used in the development of peptide-based drugs. The protection of the thiol group is crucial for the stability and activity of these drugs.
Industry: In the pharmaceutical industry, Z-Cysteine(Trityl)-OH is used in the large-scale synthesis of peptide drugs. The use of protecting groups like trityl is essential for the efficient production of high-purity peptides.
Comparison with Similar Compounds
Benzyl Cysteine (Bzl-Cys): Another cysteine derivative with a benzyl protecting group.
Acetamidomethyl Cysteine (Acm-Cys): Cysteine protected with an acetamidomethyl group.
Methoxytrityl Cysteine (Mmt-Cys): Cysteine protected with a methoxytrityl group.
Uniqueness: Z-Cysteine(Trityl)-OH is unique due to the stability of the trityl protecting group under a variety of reaction conditions. This stability allows for selective deprotection and modification of the thiol group, making it a valuable tool in peptide synthesis and protein chemistry.
Properties
CAS No. |
26311-04-6 |
|---|---|
Molecular Formula |
C30H27NO4S |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C30H27NO4S/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33) |
InChI Key |
AXGBGCZDGIBZPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,5-dimethyl-1H-pyrazol-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2425039.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2425043.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2425045.png)
![N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2425047.png)

![(E)-4-(Dimethylamino)-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]but-2-enamide](/img/structure/B2425051.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2425053.png)
![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)

![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)

![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)
